BenchChemオンラインストアへようこそ!

CID 171042206

Mitochondrial Bioenergetics Respiratory Chain Complex III Inhibition

Sulfosuccinimidyl Oleate Sodium (CAS 135661-44-8), also referred to as Sulfo-N-succinimidyl oleate (SSO), is a sulfonated N-hydroxysuccinimide (NHS) ester derivative of oleic acid. It functions as a cell-impermeable, covalent, and irreversible inhibitor of the cluster of differentiation 36 (CD36) fatty acid translocase.

Molecular Formula C22H37NNaO7S
Molecular Weight 482.6 g/mol
CAS No. 135661-44-8
Cat. No. B1140633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 171042206
CAS135661-44-8
Synonyms2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium;  Oleic acid N-Hydroxysulfosuccinamide ester sodium salt
Molecular FormulaC22H37NNaO7S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
InChIInChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/b10-9+;
InChIKeyIENDXPSKPJDQKO-RRABGKBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfosuccinimidyl Oleate Sodium (CAS 135661-44-8) for CD36 Inhibition & Mitochondrial Complex III Targeting


Sulfosuccinimidyl Oleate Sodium (CAS 135661-44-8), also referred to as Sulfo-N-succinimidyl oleate (SSO), is a sulfonated N-hydroxysuccinimide (NHS) ester derivative of oleic acid. It functions as a cell-impermeable, covalent, and irreversible inhibitor of the cluster of differentiation 36 (CD36) fatty acid translocase . Beyond its canonical role as a CD36 inhibitor, SSO acts as a direct and potent inhibitor of mitochondrial respiratory chain Complex III [1]. This dual mechanism—blocking both plasma membrane fatty acid uptake and mitochondrial electron transport—distinguishes it from other fatty acid metabolism modulators. SSO is commonly utilized as a sodium salt (Molecular Formula: C22H36NNaO7S) and is supplied as a research-grade powder requiring storage at -20°C with protection from light and moisture .

Why Sulfosuccinimidyl Oleate Sodium Cannot Be Substituted by Other Fatty Acid Uptake Inhibitors


Substituting Sulfosuccinimidyl Oleate Sodium (SSO) with alternative fatty acid uptake or oxidation inhibitors (e.g., Etomoxir, Lipofermata, or generic sulfo-N-succinimidyl esters) introduces significant experimental confounding. SSO exerts a dual, yet mechanistically distinct, inhibition: it covalently modifies the extracellular domain of CD36 (Lys164) to block ligand binding , while simultaneously acting as a direct mitochondrial respiratory chain uncoupler and Complex III inhibitor with an IC50 of 4 μM [1]. In contrast, Etomoxir targets the intramitochondrial enzyme CPT1, and Lipofermata targets the intracellular FATP2 acyl-CoA synthetase activity . Furthermore, the membrane-impermeable nature of SSO restricts its primary interaction to the cell surface CD36 receptor and accessible mitochondrial sites, whereas structural analogs lacking the sulfonate group (e.g., succinimidyl oleate) exhibit altered solubility and membrane partitioning, leading to differential off-target labeling [2]. Consequently, using in-class alternatives without verifying these orthogonal mechanisms will result in divergent metabolic and bioenergetic outcomes, invalidating comparisons of fatty acid transport versus utilization.

Quantitative Differentiation of Sulfosuccinimidyl Oleate Sodium: Head-to-Head Comparator Data


Mitochondrial Complex III Inhibition: SSO vs. Antimycin A

SSO acts as a direct, potent, and irreversible inhibitor of mitochondrial respiratory chain Complex III. This effect is distinct from its plasma membrane CD36 binding. The IC50 for Complex III inhibition by SSO is 4 μM in isolated rat liver, heart, and kidney mitochondria [1]. For reference, the canonical Complex III inhibitor Antimycin A exhibits a reported IC50 of approximately 0.01-0.1 μM [2]. While SSO is less potent than Antimycin A, it offers a dual-targeted approach, uniquely bridging extracellular fatty acid transport blockade with mitochondrial electron transport disruption.

Mitochondrial Bioenergetics Respiratory Chain Complex III Inhibition

Cellular Fatty Acid Uptake Blockade: SSO vs. SSM (Analog Comparator)

In a direct comparator study using rat adipocytes, both SSO and its myristate analog Sulfo-N-succinimidyl myristate (SSM) inhibited fatty acid transport. SSO achieved approximately 70% inhibition of fatty acid transport, which was comparable to the effect observed with SSM [1]. Notably, at a standardized 200 μM concentration, SSO blocked the uptake of specific long-chain fatty acids (oleate, linoleate, or stearate) by about 65% in adipocytes . This indicates that the oleate side chain of SSO confers similar efficacy to the shorter myristate chain, but the oleate derivative is the established benchmark for CD36 studies.

Lipid Metabolism CD36 Antagonism Adipocyte Biology

Mechanistic Distinction: Irreversible CD36 Modification vs. Competitive CPT1 Inhibition (Etomoxir)

SSO acts via a covalent, irreversible mechanism on CD36 at Lys164, permanently blocking ligand binding . In contrast, Etomoxir functions as a reversible or slowly reversible inhibitor of CPT1 (IC50 5-20 nM) . A comparative study of fatty acid β-oxidation pathway inhibitors showed that both SSO and Etomoxir cause lipid accumulation in H9c2 cells, confirming their distinct yet converging metabolic endpoints [1]. However, the irreversible nature of SSO binding allows for washout experiments to isolate CD36-dependent effects, whereas Etomoxir's inhibition of intramitochondrial CPT1 directly shuts down β-oxidation irrespective of CD36 status.

Enzyme Inhibition Target Engagement CD36 CPT1

In Vivo Anti-Inflammatory Efficacy: SSO Oral Dosing in Stroke Model

SSO demonstrates quantifiable in vivo efficacy in a permanent middle cerebral artery occlusion (pMCAo) mouse model of ischemic stroke. Oral administration of a single dose of SSO (50 mg/kg) significantly reduced cortical ischemic infarct volume [1]. This neuroprotective effect was associated with a measurable reduction in microglial activation and downregulation of inflammatory markers (COX-2 and heme oxygenase-1 immunoreactivities) in the peri-ischemic area [2]. This in vivo activity profile distinguishes SSO from many other fatty acid modulators that lack oral bioavailability or fail to cross the blood-brain barrier in sufficient quantities to exert central effects.

Neuroinflammation Ischemic Stroke In Vivo Pharmacology CD36

Optimal Application Scenarios for Sulfosuccinimidyl Oleate Sodium (CAS 135661-44-8) in Scientific Research


Dissecting CD36-Dependent vs. Independent Lipid Uptake in Cancer and Metabolic Cells

SSO is the gold-standard small molecule for validating the specific contribution of CD36 to long-chain fatty acid (LCFA) import. Researchers should employ SSO at 100-400 μM in vitro to achieve >65% blockade of CD36-mediated LCFA uptake . The irreversible covalent binding to Lys164 allows for pre-treatment and washout protocols to distinguish CD36's role in acute signaling (e.g., calcium flux) from its constitutive transport function . This is particularly valuable in oncology research, where CD36 has been identified as a driver of metastasis-initiating cells and a mediator of therapy resistance in HER2+ breast cancer [1].

Investigating Mitochondrial Dysfunction and Complex III-Specific Deficits

In studies of mitochondrial bioenergetics, SSO serves as a selective probe for Complex III activity. At a concentration of 4 μM (IC50), it directly inhibits ubiquinol-cytochrome c reductase activity in isolated mitochondria or permeabilized cells [2]. This application is critical for experiments designed to dissect the direct mitochondrial effects of CD36 inhibition from the secondary metabolic consequences of blocked FA uptake. When used alongside classic respiratory chain inhibitors (e.g., Rotenone for Complex I, Antimycin A for Complex III), SSO helps delineate the specific contributions of the CD36/FAT translocase to mitochondrial LCFA oxidation [3].

In Vivo Preclinical Studies of Neuroinflammation and Ischemic Stroke

SSO is a suitable tool compound for in vivo proof-of-concept studies targeting CD36-mediated neuroinflammation. Based on validated protocols, a single oral dose of 50 mg/kg in mice subjected to pMCAo effectively reduces microglial activation, attenuates infarct progression, and suppresses pro-inflammatory cytokines (IL-6, TNFα) in the brain parenchyma [4]. This application scenario is recommended for researchers exploring the therapeutic potential of CD36 blockade in acute CNS injury models where microglial CD36 signaling exacerbates secondary damage.

Adipocyte and Macrophage Lipid Handling and Inflammation Assays

SSO is routinely used to dissect the role of CD36 in adipocyte lipid storage and macrophage foam cell formation. In 3T3-L1 adipocytes or primary cultures, 200 μM SSO blocks approximately 65-70% of LCFA uptake, providing a robust window to study CD36-dependent lipid accumulation and subsequent insulin resistance signaling . In macrophages, SSO inhibits oxidized LDL (oxLDL) uptake and subsequent inflammatory cytokine production (e.g., IL-8, TNFα), making it an essential tool for atherosclerosis and metabolic inflammation research [5].

Quote Request

Request a Quote for CID 171042206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.